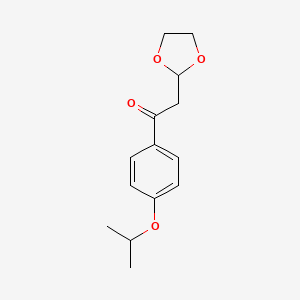

2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone

Description

2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone is a ketone derivative featuring a 1,3-dioxolane ring fused to an ethanone backbone and a 4-isopropoxy-substituted phenyl group. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, such as coelenterazine analogs (), and shares functional group motifs with cannabinoid receptor ligands (e.g., JWH series) and triazole-containing therapeutics (–2).

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-(4-propan-2-yloxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-10(2)18-12-5-3-11(4-6-12)13(15)9-14-16-7-8-17-14/h3-6,10,14H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBIHAGXZQMDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone typically involves the following steps:

Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of ethylene glycol with an appropriate aldehyde or ketone under acidic conditions. This step forms the 1,3-dioxolane ring structure.

Attachment of the Phenyl Group: The phenyl group with an isopropoxy substituent can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of an isopropoxybenzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Final Coupling: The final step involves coupling the dioxolane ring with the phenyl group. This can be achieved through a nucleophilic substitution reaction where the dioxolane ring acts as a nucleophile and attacks the electrophilic carbonyl carbon of the phenyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation are employed.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and isopropoxy-phenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects

Physicochemical and Analytical Profiles

- Lipophilicity : The target compound (logP ~2.8) is less lipophilic than JWH-201 (logP ~5.2) but more so than 4a (logP ~2.1), impacting solubility in aqueous vs. organic media.

- Spectroscopy : GC-FTIR () and NMR would differentiate the target compound’s isopropoxy group (δ ~1.2 ppm for -CH(CH₃)₂) from methoxy (δ ~3.8 ppm) or triazole-thioether signals ().

Biological Activity

2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone is a compound characterized by a unique molecular structure that includes a dioxolane ring and a phenyl group substituted with an isopropoxy group. Its potential biological activities have garnered attention in various fields, particularly in medicinal chemistry and pharmacology.

The compound's IUPAC name is 2-(1,3-dioxolan-2-yl)-1-(4-propan-2-ylphenyl)ethanone, with the CAS number 1263366-09-1. The presence of both the dioxolane moiety and the isopropoxy-substituted phenyl group is believed to influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Dioxolane Ring : This can be achieved through the reaction of ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

- Introduction of the Isopropoxy Group : This is generally done via Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst.

- Final Coupling : The dioxolane ring is coupled with the phenyl group through nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

A study on similar dioxolane compounds has shown promising antibacterial and antifungal properties. For instance, derivatives of 1,3-dioxolanes were tested against various bacterial strains, including Staphylococcus aureus and Candida albicans, demonstrating significant activity . While specific data on the compound may not be extensively documented, its structural analogs suggest potential efficacy against microbial pathogens.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 625–1250 µg/mL |

| Compound B | Candida albicans | Significant activity exhibited |

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors within microbial cells, leading to alterations in their metabolic pathways.

Comparative Studies

Comparative studies between enantiomeric and racemic forms of 1,3-dioxolanes indicate that structural variations can significantly impact biological activity. This suggests that further investigation into the stereochemistry of this compound may reveal important insights into its pharmacological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.